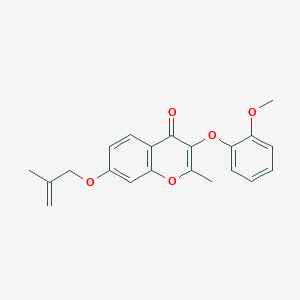

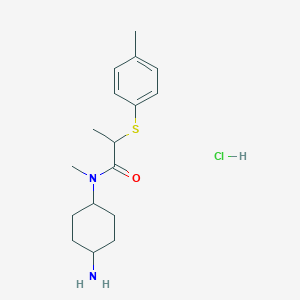

![molecular formula C11H15N3O B2915331 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one CAS No. 419556-94-8](/img/structure/B2915331.png)

1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a piperazine derivative that has been shown to have a range of interesting biochemical and physiological effects. In

Applications De Recherche Scientifique

Synthesis and Structural Chemistry

Convenient Synthesis for Functionalized Crown Ethers : The compound 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one is used in the synthesis of building-blocks for functionalized crown ethers. It involves Wagner oxidation or NBS-mediated epoxydation, highlighting its role in the creation of complex chemical structures (Nawrozkij et al., 2014).

Metal-Organic Complexes : This compound is instrumental in forming metal-organic complexes, demonstrating diverse structural topologies and showing significant potential in fluorescence and photocatalytic properties (Lin et al., 2015).

Pharmaceutical and Medicinal Applications

Anticancer Activity : The compound plays a key role in the synthesis of derivatives with notable anticancer activity, indicating its potential in pharmaceutical research and drug development (Kumar et al., 2013).

Hydroaminomethylation and Selectivity : It is used in hydroaminomethylation processes, showing high activities and selectivities, which is crucial for creating precise and targeted pharmaceutical compounds (Hamers et al., 2009).

Coordination Chemistry and Material Science

Synthesis of Schiff Base Complexes : It aids in the targeted synthesis of Schiff base complexes, particularly in applications like corrosion inhibition on mild steel, showcasing its versatility in material science (Das et al., 2017).

Coordination Behaviour in Complexes : The compound is key in understanding the coordination behavior of symmetrical hexadentate N-donor Schiff bases towards zinc(II)pseudohalides, contributing to the field of coordination chemistry (Ghosh et al., 2006).

Mécanisme D'action

Target of Action

Similar compounds have been shown to have potential as selective serotonin reuptake inhibitors (ssris) .

Mode of Action

As a potential SSRI, 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one would likely inhibit the reuptake of serotonin (5-HT) in the synaptic cleft, thereby increasing the concentration of serotonin . This leads to enhanced serotonergic neurotransmission, which can have various effects depending on the specific neural pathways involved.

Biochemical Pathways

The compound’s action on the serotonergic system could affect various biochemical pathways. Serotonin is involved in numerous physiological processes, including mood regulation, appetite, sleep, and cognition. By increasing serotonin levels, the compound could potentially influence all these pathways .

Pharmacokinetics

One promising compound, referred to as a20, was found to be stable in human liver microsomes, suggesting good metabolic stability . This could potentially lead to favorable absorption, distribution, metabolism, and excretion (ADME) properties, although further studies are needed to confirm this.

Result of Action

The compound a20 was found to effectively antagonize the depletion of hypothalamic serotonin induced by p-chloroamphetamine (pca), and reduce immobility time in the forced swim test (fst) in rats . These findings suggest potential antidepressant effects.

Propriétés

IUPAC Name |

1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-10(15)13-6-8-14(9-7-13)11-4-2-3-5-12-11/h2-5H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEYUIVXISYCFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

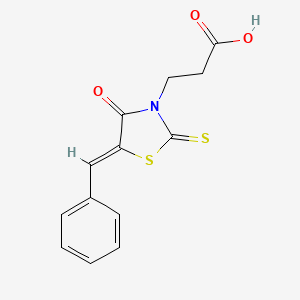

![5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde](/img/structure/B2915248.png)

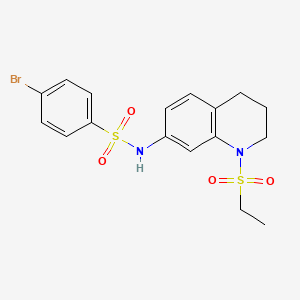

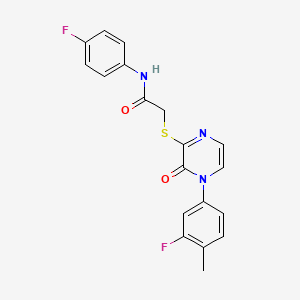

![(Z)-2-[4-[3-[(2,6-dichlorophenyl)methyl]-2-methyl-4-oxopyridin-1-yl]phenyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B2915250.png)

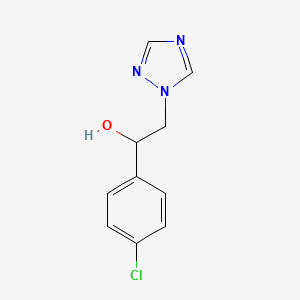

![3-(1-(furan-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2915251.png)

![4-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2915254.png)

![(E)-3-(2-fluorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2915260.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide](/img/structure/B2915262.png)

![N-(4-Fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)prop-2-enamide](/img/structure/B2915265.png)

![4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2915268.png)